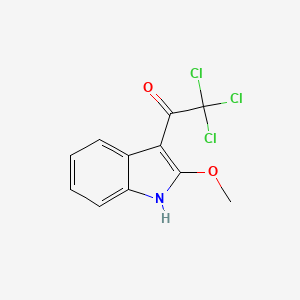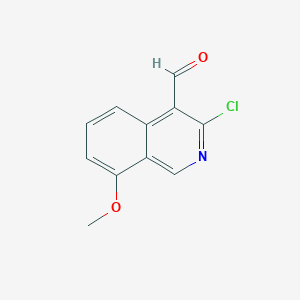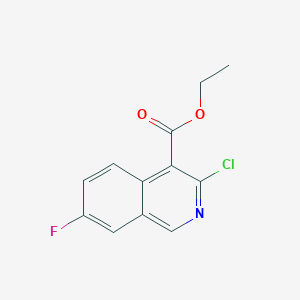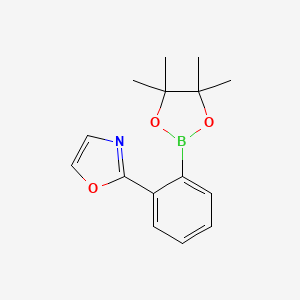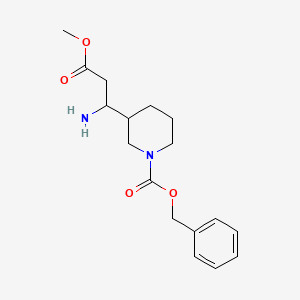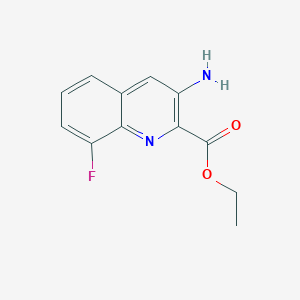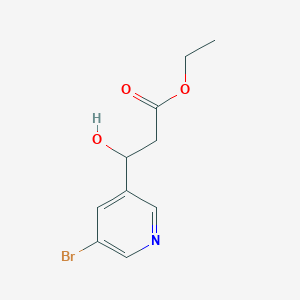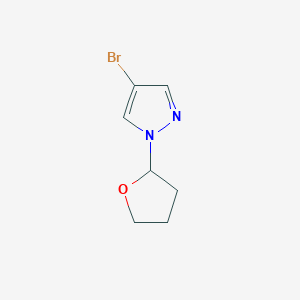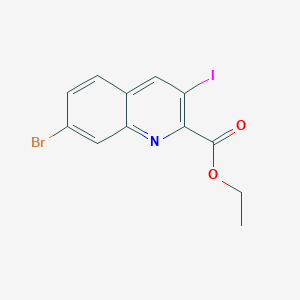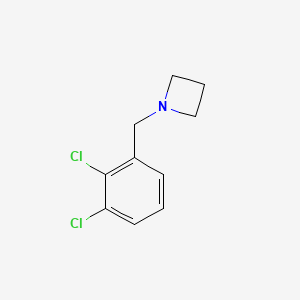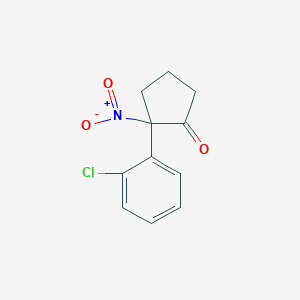
2-(2-Chlorophenyl)-2-nitrocyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-2-nitrocyclopentanone is a chemical compound that belongs to the class of nitro ketones It is characterized by the presence of a chlorophenyl group and a nitro group attached to a cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-nitrocyclopentanone typically involves the nitration of 2-(2-chlorophenyl)cyclopentanone. One common method includes the following steps:
Starting Material: 2-(2-Chlorophenyl)cyclopentanone.
Nitration: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-2-nitrocyclopentanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-2-nitrocyclopentanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oximes and other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-2-nitrocyclopentanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-2-nitrocyclopentanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-2-nitrocyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(2-Chlorophenyl)-2-nitropropane: Similar nitro and chlorophenyl groups but with a propane backbone.
Uniqueness
2-(2-Chlorophenyl)-2-nitrocyclopentanone is unique due to its specific ring structure, which can influence its reactivity and interactions with biological targets. The presence of both nitro and chlorophenyl groups provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H10ClNO3 |
|---|---|
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-2-nitrocyclopentan-1-one |
InChI |
InChI=1S/C11H10ClNO3/c12-9-5-2-1-4-8(9)11(13(15)16)7-3-6-10(11)14/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
STAJEDLFCPDWHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


